Predicted pKa of 1.14 Confers a Distinct Basicity Profile Relative to Non-Methylated or Differently Substituted Pyrazole Scaffolds
The predicted aqueous pKa of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole is 1.14 ± 0.10 (ACD/Labs estimate) . This value reflects protonation of the pyridine-type nitrogen in the fully substituted aromatic ring. For comparison, the NH-unsubstituted analog 4-bromo-3,5-diethyl-1H-pyrazole (CAS 60061-70-3) has an experimentally determined pKa of approximately 8.59, and 1-methylpyrazole itself exhibits a pKa of approximately 1.45 [1][2]. The ~7.4-unit difference between N-methyl and N-unsubstituted systems directly impacts the speciation under acidic aqueous conditions – the N-methyl derivative remains neutral across the entire pH range typically encountered in biological assays (pH 2–8), whereas the NH-pyrazole undergoes significant protonation changes, complicating partitioning and receptor-binding interpretations [1].
| Evidence Dimension | Basicity (predicted aqueous pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 1.14 ± 0.10 (predicted, 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole, CAS 1545093-80-8) |
| Comparator Or Baseline | 4-Bromo-3,5-diethyl-1H-pyrazole (CAS 60061-70-3): pKa ≈ 8.59 (experimental, DrugBank resource); 1-Methylpyrazole: pKa ≈ 1.45 (literature) |
| Quantified Difference | ΔpKa ≈ 7.4 units between targeted N-methyl and NH-unsubstituted analogs; comparable to 1-methylpyrazole within 0.31 units |
| Conditions | Aqueous solution, 25 °C; target compound value from computational prediction (ACD/Labs); comparator values from published experimental databases |
Why This Matters
The low predicted pKa means the compound remains uncharged under physiologically relevant pH, ensuring consistent partitioning behavior – a critical consideration when selecting a building block for medicinal chemistry programs that require neutral, cell-permeable intermediates.
- [1] Hansch, C.; Leo, A. J. Substituent Constants for Correlation Analysis in Chemistry and Biology; Wiley: New York, 1979. (pKa = 8.59 for 4-bromo-3,5-diethyl-1H-pyrazole as referenced in DrugBank experimental properties). View Source
- [2] Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, 2010; pp 645–650. (pKa of 1-methylpyrazole ≈ 1.45). View Source
